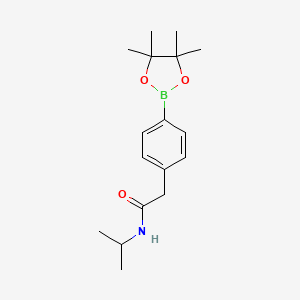

N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .

Synthesis Analysis

The synthesis of this compound involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Molecular Structure Analysis

The molecular formula of this compound is C9H19BO3 . The InChI key is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . The SMILES string is CC©OB1OC©©C©©O1 .Chemical Reactions Analysis

This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.409 (lit.) . The boiling point is 73 °C/15 mmHg (lit.) and the density is 0.912 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Structural Confirmation

A study detailed the synthesis and structural confirmation of compounds structurally related to N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. These compounds, including boric acid ester intermediates with benzene rings, were synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to calculate molecular structures, and these calculated structures aligned well with those determined by X-ray diffraction. The study also delved into the molecular electrostatic potential and frontier molecular orbitals, unveiling some physicochemical properties of the compounds (Huang et al., 2021).

Physicochemical Analysis and Applications

Conformational Analysis and Physicochemical Properties

The aforementioned study also highlighted the conformational analysis of the related compounds, indicating a consistency between the molecular structures optimized by DFT and those determined by single crystal X-ray diffraction. This suggests the reliability of DFT in predicting the molecular conformation of similar compounds. The exploration of molecular electrostatic potential and frontier molecular orbitals provided further insights into the physicochemical characteristics of these compounds, potentially guiding their applications in various scientific domains (Huang et al., 2021).

Safety and Hazards

This compound is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of soap and water . If inhaled, remove the victim to fresh air .

Future Directions

The future directions of this compound could involve its use in the synthesis of more complex molecules, given its ability to borylate arenes and prepare fluorenylborolane . It could also be used in the synthesis of intermediates for generating conjugated copolymers , which have potential applications in the field of materials science.

Mechanism of Action

- However, boronic acid derivatives like this one are known to interact with proteasomes, kinases, and other enzymes due to their boron atom, which forms reversible covalent bonds with nucleophilic residues in proteins .

- The boron atom can form reversible covalent bonds with nucleophilic residues (such as serine, threonine, or cysteine) in proteins. This interaction may inhibit enzymatic activity or alter protein function .

Target of Action

Mode of Action

properties

IUPAC Name |

N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNHZIVQTMQPDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682279 |

Source

|

| Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-82-6 |

Source

|

| Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)

![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)

![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)